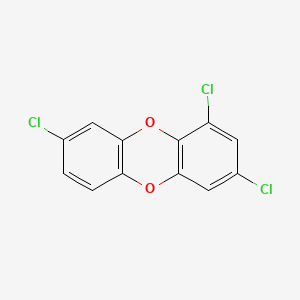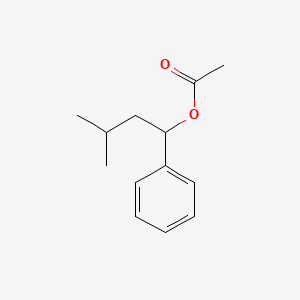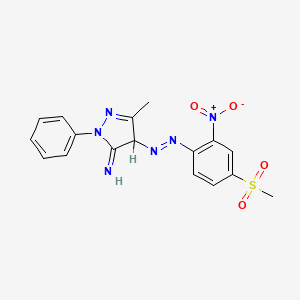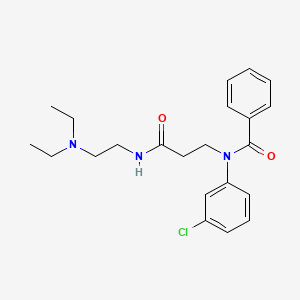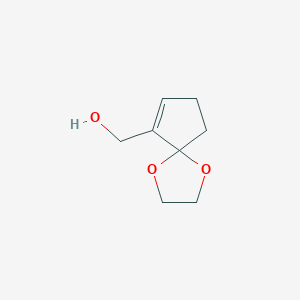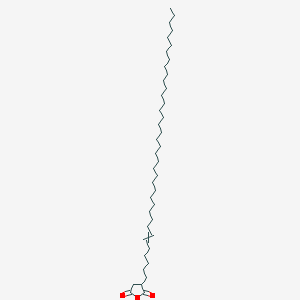
2,5-Furandione, dihydro-3-(octatriacontenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Furandione, dihydro-3-(octatriacontenyl)-, also known as 3-octatriacont-6-enyloxolane-2,5-dione, is a chemical compound that belongs to the class of organic compounds known as furandiones. These compounds are characterized by a furan ring with two ketone groups at the 2 and 5 positions. The specific compound has a long octatriacontenyl side chain attached to the furan ring, making it a unique and interesting molecule for various applications .
Preparation Methods
The synthesis of 2,5-Furandione, dihydro-3-(octatriacontenyl)- can be achieved through several synthetic routes. One common method involves the reaction of maleic anhydride with long-chain alkenes under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods often involve the use of continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
2,5-Furandione, dihydro-3-(octatriacontenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The furan ring can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines.
Scientific Research Applications
2,5-Furandione, dihydro-3-(octatriacontenyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,5-Furandione, dihydro-3-(octatriacontenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as a Bronsted acid, donating protons to acceptor molecules. This property allows it to participate in various biochemical reactions, influencing cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2,5-Furandione, dihydro-3-(octatriacontenyl)- can be compared with other similar compounds, such as:
Dihydro-3-(2-octenyl)-2,5-furandione: This compound has a shorter side chain and different chemical properties.
2,5-Furandione, dihydro-, mono-C15-20-alkenyl derivs: These derivatives have varying side chain lengths and are used in different applications. The uniqueness of 2,5-Furandione, dihydro-3-(octatriacontenyl)- lies in its long octatriacontenyl side chain, which imparts distinct chemical and physical properties, making it suitable for specific applications
Properties
CAS No. |
64347-17-7 |
|---|---|
Molecular Formula |
C42H78O3 |
Molecular Weight |
631.1 g/mol |
IUPAC Name |
3-octatriacont-6-enyloxolane-2,5-dione |
InChI |
InChI=1S/C42H78O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-38-40-39-41(43)45-42(40)44/h32-33,40H,2-31,34-39H2,1H3 |
InChI Key |
WGWNWFDUODMSQL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=CCCCCCC1CC(=O)OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


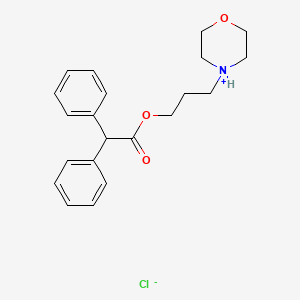

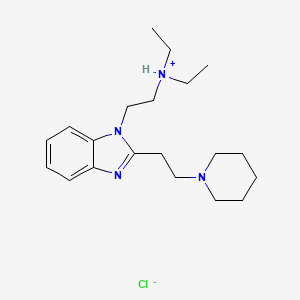
![tert-butyl N-[(4-chlorophenyl)-(5-methoxyfuran-2-yl)methyl]carbamate](/img/structure/B13787101.png)

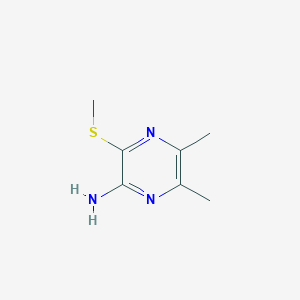
![1-Oxo-5,6-dihydro-1H-pyrimido[1,2-a]quinoxaline-2-carboxylic acid](/img/structure/B13787135.png)

